molecular formula C9Br3N3 B3146666 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile CAS No. 60510-14-7

2,4,6-Tribromobenzene-1,3,5-tricarbonitrile

Cat. No.: B3146666
CAS No.: 60510-14-7
M. Wt: 389.83 g/mol
InChI Key: JFQCQELTUDXMQH-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles in Contemporary Chemical Research

Aryl nitriles, organic compounds containing a cyano (-C≡N) group bonded to an aromatic ring, represent a cornerstone of modern chemical research and industry. Their significance is rooted in the versatile reactivity of the nitrile group, which serves as a valuable synthetic intermediate. researchgate.netebsco.com The nitrile can be readily converted into a wide range of other functional groups, including primary amines, amides, and carboxylic acids through reactions like reduction and hydrolysis. ebsco.comnumberanalytics.com This chemical flexibility makes aryl nitriles indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. researchgate.netnumberanalytics.com

Beyond their role as synthetic precursors, the strong electron-withdrawing nature and linear geometry of the nitrile group impart unique electronic and physical properties to the aromatic system. fiveable.me This has led to their incorporation into advanced materials, including organic semiconductors and other electronic materials where tuning molecular electronics is crucial. researchgate.net The synthesis of aryl nitriles is a field of active research, with methods evolving from traditional Sandmeyer and Rosenmund–von Braun reactions to more sophisticated transition metal-catalyzed cyanations of aryl halides and C-H bonds. researchgate.net

Overview of Brominated Aromatic Systems in Advanced Materials Science

The introduction of bromine atoms onto aromatic systems is a powerful strategy in advanced materials science. Bromination, the process of adding bromine, is a fundamental transformation in organic synthesis. acs.org Brominated aromatic compounds are highly valued as versatile precursors, particularly in cross-coupling reactions like the Suzuki reaction, which enables the construction of complex, multi-component molecular architectures. wikipedia.org

Symmetrically substituted polybrominated benzenes are especially useful as rigid, well-defined building blocks for creating porous crystalline materials such as covalent organic frameworks (COFs). wikipedia.orgdtic.mil These frameworks have potential applications in gas storage, separation, and catalysis. Furthermore, the presence of heavy bromine atoms can enhance the properties of materials, for instance, by improving intersystem crossing rates in photophysical applications or by conferring flame-retardant properties. The ability of bromine to participate in halogen bonding—a specific type of non-covalent interaction—is also exploited in crystal engineering to control the self-assembly and packing of molecules in the solid state.

Research Focus on 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile

At the intersection of these two important classes of compounds lies this compound. This molecule possesses a unique structure: a benzene (B151609) ring symmetrically substituted with three bromine atoms and three nitrile groups in an alternating pattern. This arrangement results in an exceptionally electron-deficient aromatic core, conferring properties that make it a subject of significant research interest.

The primary focus of research on this compound is its application as a molecular building block, or monomer, for the synthesis of advanced materials. bldpharm.com Specifically, it is investigated for its potential in designing covalent organic frameworks (COFs). The three bromine atoms act as reactive sites for polymerization reactions, while the trigonal symmetry of the molecule is ideal for forming ordered, porous networks. The strong electron-withdrawing character imparted by both the bromo and cyano substituents makes the molecule a promising candidate for use in organic electronics. Furthermore, the bromine atoms can facilitate specific intermolecular interactions through halogen bonding, which can be used to guide the assembly of materials with desired structures and properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 60510-14-7 bldpharm.com
Molecular Formula C₉Br₃N₃
Molecular Weight 398.83 g/mol

Table 2: Structural and Application Highlights

FeatureDescriptionSignificanceReference
Symmetry C₃-symmetric substitution pattern on a benzene core.Provides a rigid, trigonal building block ideal for creating ordered, porous network materials like COFs. wikipedia.orgdtic.mil
Electronic Nature Highly electron-deficient aromatic ring due to six electron-withdrawing substituents (3x Br, 3x CN).Valuable for applications in organic electronics and as an electron-accepting component in functional materials.
Reactivity Bromine atoms serve as reactive handles for cross-coupling reactions.Allows for further functionalization and polymerization to construct larger, complex molecular architectures. wikipedia.org
Intermolecular Forces Potential for strong halogen bonding interactions via bromine atoms.Can be used to control solid-state packing and direct the self-assembly of supramolecular structures.
Primary Application Organic monomer for Covalent Organic Frameworks (COFs).Used in the bottom-up synthesis of highly structured, porous materials for potential use in catalysis or separations. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromobenzene-1,3,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9Br3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQCQELTUDXMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)C#N)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 2,4,6 Tribromobenzene 1,3,5 Tricarbonitrile

General Strategies for Aromatic Nitrile Synthesis

The introduction of the nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Aryl nitriles are valuable precursors for a multitude of functional groups, including carboxylic acids, amines, and ketones. researchgate.netnih.gov Several robust methods have been developed for their synthesis.

Metal-Catalyzed Cyanation of Aryl Halides

Transition metal-catalyzed cross-coupling reactions represent a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds, including the cyanation of aryl halides. rsc.org Palladium, nickel, and copper are the most common metals employed for this transformation, offering broad functional group tolerance and high efficiency. rsc.orgmdpi.com

Palladium-catalyzed cyanation, in particular, has seen significant development. These reactions typically employ a palladium catalyst, a suitable ligand, and a cyanide source to convert aryl bromides, chlorides, and triflates into the corresponding nitriles. rsc.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgorganic-chemistry.org The use of zinc cyanide is often preferred due to its lower toxicity and the ability to perform reactions under milder, often aqueous, conditions. organic-chemistry.org

Nickel-catalyzed cyanations have emerged as a cost-effective alternative to palladium-based systems. mdpi.com Early methods developed by Cassar and Takagi utilized nickel catalysts with sodium or potassium cyanide. mdpi.com More recent advancements have introduced less toxic organic cyanide sources like 4-cyanopyridine (B195900) N-oxide and tert-butyl cyanide, expanding the reaction's scope and practicality. mdpi.com The choice of catalyst, ligand, and cyanide source is crucial for achieving high yields, especially with sterically hindered or electronically deactivated aryl halides.

Table 1: Comparison of Metal Catalysts for Aryl Halide Cyanation
Catalyst SystemTypical Cyanide SourceCommon SubstratesKey Advantages
Palladium-based (e.g., Pd(dba)₂, Pd(OAc)₂)KCN, Zn(CN)₂, K₄[Fe(CN)₆]Aryl bromides, iodides, triflates, chloridesHigh functional group tolerance, mild reaction conditions. rsc.orgorganic-chemistry.org
Nickel-based (e.g., Ni(COD)₂, NiBr₂(bpy))NaCN, KCN, 4-cyanopyridine N-oxideAryl chlorides, bromidesCost-effective, effective for less reactive aryl chlorides. mdpi.comgoogle.com
Copper-based (Rosenmund-von Braun)CuCNAryl halidesClassic method, often requires high temperatures.

Amide Dehydration Pathways to Nitriles

The dehydration of primary amides is a fundamental and direct route to synthesizing nitriles. researchgate.net This transformation involves the removal of a water molecule from the primary amide functional group (-CONH₂). A wide array of dehydrating agents has been developed for this purpose, ranging from classic stoichiometric reagents to modern catalytic systems.

Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) were commonly used. researchgate.net While effective, these reagents often require harsh reaction conditions and can be incompatible with sensitive functional groups.

More contemporary methods offer milder conditions and greater selectivity. The Appel reaction, for instance, can be adapted for amide dehydration. A catalytic version using oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine (B44618) oxide provides a highly efficient protocol for converting aromatic and aliphatic amides to nitriles in short reaction times. organic-chemistry.org Other systems utilize silanes in the presence of fluoride (B91410) catalysts or propylphosphonic anhydride (B1165640) (T3P) to achieve the dehydration under mild conditions. organic-chemistry.org Swern oxidation conditions, employing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), have also been successfully applied to prepare nitriles from primary amides in good to excellent yields. researchgate.net

Table 2: Selected Reagents for Dehydration of Primary Amides
Dehydrating Agent/SystemTypical ConditionsCharacteristics
Phosphorus Pentoxide (P₂O₅)High temperature, neat or in high-boiling solventStrong, classic reagent; harsh conditions. researchgate.netnih.gov
Thionyl Chloride (SOCl₂)Reflux in an inert solventCommon, effective, but can generate acidic byproducts. researchgate.net
Oxalyl Chloride / DMSO (Swern conditions)Low to room temperatureMild conditions, high yields for various amides. researchgate.net
Catalytic Appel Reaction (Ph₃PO, (COCl)₂, Et₃N)Room temperature, short reaction time (e.g., <10 min)Highly efficient, catalytic in phosphine (B1218219) oxide. organic-chemistry.org
Propylphosphonic anhydride (T3P®)Room temperature or gentle heatingEfficient for a broad range of aldehydes and amides. organic-chemistry.org

Direct C-H Cyanation Approaches

Direct C-H functionalization represents a highly atom-economical and efficient strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials like aryl halides. nih.gov In recent years, methods for the direct cyanation of aromatic C-H bonds have been developed, often utilizing photoredox or transition-metal catalysis.

Organic photoredox catalysis has enabled the direct C-H cyanation of arenes under mild, metal-free conditions. nih.gov For example, an acridinium (B8443388) photoredox catalyst can be used with trimethylsilyl cyanide under an aerobic atmosphere to functionalize a variety of electron-rich and electron-poor aromatic and heteroaromatic compounds. nih.gov This method often exhibits high regioselectivity, for instance, favoring the para-position in monosubstituted benzenes. nih.gov

Transition-metal-catalyzed C-H cyanation, while sometimes requiring directing groups, offers another powerful route. researchgate.net Rhodium catalysts have been used to achieve C-H cyanation directed by a removable N-nitroso group. researchgate.net Such strategies allow for the precise installation of a nitrile group at a specific position on the aromatic ring. These cutting-edge methods provide a direct pathway to complex benzonitriles from simple arene precursors. nih.govnih.gov

Synthesis of Polybrominated Benzene (B151609) Intermediates

The synthesis of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is contingent upon the availability of appropriately substituted polybrominated benzene precursors. The strategic placement of bromine atoms and other functional groups on the benzene ring is achieved through controlled electrophilic aromatic substitution and subsequent functional group interconversions.

Regioselective Bromination of Benzene Derivatives

Electrophilic aromatic bromination is a classic method for introducing bromine atoms onto a benzene ring, typically using molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The regiochemical outcome of the bromination of a substituted benzene ring is governed by the electronic properties of the substituent(s) already present.

The additive effects of multiple substituents must be considered when synthesizing polysubstituted benzenes. libretexts.orgopenstax.org

Reinforcing Effects : If the directing effects of two or more groups reinforce each other, a single product is often formed. For example, in p-nitrotoluene, both the methyl group (ortho, para-directing) and the nitro group (meta-directing) direct further substitution to the positions ortho to the methyl group. libretexts.org

Opposing Effects : When directing effects oppose each other, the more powerful activating group typically controls the position of substitution, though product mixtures can result. libretexts.orgopenstax.org

Steric Hindrance : Substitution is often disfavored at positions that are sterically hindered, such as the position between two substituents in a meta-disubstituted compound. libretexts.orgopenstax.org

Achieving a 1,3,5-trisubstitution pattern, as seen in the core of the target molecule, often requires a multi-step approach. For instance, the synthesis of 1,3,5-tribromobenzene (B165230) can be accomplished starting from aniline. Aniline is first brominated to give 2,4,6-tribromoaniline, after which the amino group is removed via diazotization followed by reduction, yielding the desired 1,3,5-tribromobenzene. orgsyn.orgprepchem.comyoutube.com

Precursor Synthesis from 1,3,5-Tribromobenzene

Commercially available 1,3,5-tribromobenzene serves as a key starting material for installing functional groups at the 2, 4, and 6 positions. A notable and highly relevant precursor that can be synthesized from 1,3,5-tribromobenzene is 2,4,6-tribromobenzene-1,3,5-tricarboxaldehyde, also known as Rubin's aldehyde. dtic.milznaturforsch.com

The synthesis of this aldehyde has been efficiently achieved in a two-step process. The first step involves a Friedel-Crafts alkylation of 1,3,5-tribromobenzene with chloroform (B151607) and a Lewis acid catalyst, which installs dichloromethyl groups at the 2, 4, and 6 positions to form 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene. znaturforsch.comresearchgate.net In the second step, this intermediate is hydrolyzed using concentrated sulfuric acid to yield 2,4,6-tribromobenzene-1,3,5-tricarboxaldehyde. znaturforsch.comresearchgate.net This tri-aldehyde is a versatile intermediate that can be converted into the target tricarbonitrile through several potential pathways, such as conversion to the corresponding tri-amide followed by dehydration (as described in section 2.1.2).

Specific Synthetic Routes to this compound

Conversion of Polybrominated Benzaldehydes or Carboxylic Acid Derivatives

A plausible and logical pathway to this compound commences with a readily accessible polybrominated precursor, such as 2,4,6-tribromobenzene-1,3,5-tricarboxaldehyde. The synthesis of this key intermediate has been reported from 1,3,5-tribromobenzene. This tricarboxaldehyde can then serve as a direct precursor to the desired tricarbonitrile.

The conversion of aromatic aldehydes to nitriles is a well-established transformation in organic synthesis, often proceeding through an aldoxime intermediate. This two-step process typically involves the reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt to form the corresponding aldoxime, followed by a dehydration step to yield the nitrile. Various dehydrating agents can be employed for this purpose, and the reaction conditions can be tailored to the specific substrate.

For a substrate like 2,4,6-tribromobenzene-1,3,5-tricarboxaldehyde, the high degree of bromination and the presence of three aldehyde groups render the aromatic ring electron-deficient. This electronic nature can influence the reactivity of the aldehyde groups and the stability of the intermediates. The general reaction scheme is as follows:

Oxime Formation: The tricarboxaldehyde is treated with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a mild base to neutralize the liberated HCl.

Dehydration: The resulting tris(aldoxime) is then subjected to dehydration using a variety of reagents to afford the final tricarbonitrile.

StepReactantsReagentsProduct
12,4,6-Tribromobenzene-1,3,5-tricarboxaldehydeHydroxylamine hydrochloride, Base2,4,6-Tribromobenzene-1,3,5-tricarbaldoxime
22,4,6-Tribromobenzene-1,3,5-tricarbaldoximeDehydrating agentThis compound

Alternatively, starting from 2,4,6-tribromobenzene-1,3,5-tricarboxylic acid, direct conversion to the tricarbonitrile is also a potential route. Methods for the direct conversion of aromatic carboxylic acids to nitriles have been developed, such as the Letts nitrile synthesis, which utilizes metal thiocyanates at elevated temperatures. More contemporary methods may involve catalytic systems to achieve this transformation under milder conditions. However, the application of these methods to a polybrominated, sterically hindered substrate like 2,4,6-tribromobenzene-1,3,5-tricarboxylic acid would require careful optimization of reaction conditions.

Exploration of Metal-Free Cyanation Methods for Halogenated Arenes

The direct introduction of nitrile groups onto a polyhalogenated aromatic ring via metal-free cyanation methods presents an attractive and modern synthetic strategy. These methods often rely on nucleophilic aromatic substitution (SNAr) reactions, where a nucleophilic cyanide source displaces a halide on the aromatic ring.

The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic substrate. The presence of three bromine atoms and, if starting from a precursor like 2,4,6-tribromobenzene-1,3,5-tricarboxaldehyde, three electron-withdrawing aldehyde groups, would significantly activate the benzene ring towards nucleophilic attack. This makes the displacement of the bromine atoms by a cyanide nucleophile a plausible transformation.

A notable example that supports this hypothesis is the successful one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) via nucleophilic aromatic substitution with anhydrous ammonia (B1221849). This demonstrates that the bromine atoms on this highly substituted ring are susceptible to displacement by nucleophiles.

A potential metal-free cyanation route could, therefore, involve the direct reaction of a suitable 2,4,6-tribromobenzene derivative with a cyanide source.

Potential Metal-Free Cyanation Reaction:

Substrate: A suitable precursor such as 1,3,5-tricyano-2,4,6-tribromobenzene or a derivative where the functional groups activate the ring for SNAr.

Cyanide Source: A non-metallic cyanide source would be ideal to adhere strictly to "metal-free" conditions. However, in a broader sense, "metal-free" in this context often refers to the absence of transition-metal catalysts. Therefore, alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) could be employed.

Solvent: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is typically used to facilitate SNAr reactions.

Conditions: The reaction may require elevated temperatures to overcome the activation energy for the substitution.

SubstrateCyanide SourceSolventPotential Product
Polybrominated Benzene DerivativeKCN or NaCNDMSO or DMFThis compound

It is important to note that while the electronic activation of the ring is favorable, steric hindrance from the bulky bromine atoms and other substituents could pose a challenge to the incoming nucleophile. Therefore, the optimization of reaction conditions, including temperature and reaction time, would be crucial for a successful synthesis. The exploration of phase-transfer catalysts could also be beneficial in enhancing the reactivity of the cyanide nucleophile in a biphasic system.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Nitrile Group Analysis

Infrared (IR) Spectroscopic Investigations

Specific IR spectroscopic data for 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile, including characteristic absorption frequencies for the nitrile (C≡N) and carbon-bromine (C-Br) bonds, as well as aromatic ring vibrations, are not available in the surveyed literature.

Raman Spectroscopic Studies

No Raman spectroscopic data for this compound has been found in public databases or scientific publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound, which would provide key information on the chemical environments of the carbon atoms in the benzene (B151609) ring and the nitrile groups, is not documented in available resources.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While the molecular formula of this compound is known to be C₉Br₃N₃, specific high-resolution mass spectrometry data, which would confirm this formula with high accuracy and provide insights into its fragmentation patterns, has not been reported.

X-ray Diffraction Analysis of Solid-State Structures and Supramolecular Assemblies

As of the current literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. The following sections, therefore, provide a discussion on the anticipated structural features and potential for polymorphism based on the analysis of closely related compounds, namely 2,4,6-tribromobenzene-1,3,5-tricarboxaldehyde and 1,3,5-tricyanobenzene. This comparative approach allows for a theoretical exploration of the supramolecular chemistry of the title compound.

While experimental data for this compound is not available, a hypothetical single-crystal X-ray diffraction study would be expected to reveal key structural parameters. Based on the structures of analogous molecules, it is possible to predict certain characteristics.

For instance, the crystal structure of 1,3,5-tricyanobenzene reveals a network of C-H···N hydrogen-bonded helices, which dictate the quasi-hexagonal packing of the molecules. iucr.org This suggests that the nitrile groups in this compound would be potent acceptors for weak hydrogen bonds, potentially from residual solvent molecules or, in their absence, from intermolecular C-H···N interactions if the molecular packing allows.

Furthermore, the presence of three bromine atoms on the benzene ring introduces the likelihood of significant halogen bonding interactions. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, these interactions could occur between the bromine atoms of one molecule and the nitrogen atoms of the nitrile groups of a neighboring molecule (Br···N). Such interactions are known to play a crucial role in the formation of supramolecular assemblies. rsc.org

A hypothetical data table for a future single-crystal X-ray diffraction study of this compound is presented below, illustrating the type of information that would be obtained.

ParameterHypothetical Value
Chemical FormulaC₉Br₃N₃
Formula Weight398.83
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined

The way molecules pack in a crystal lattice, known as the crystal packing, is governed by a delicate balance of intermolecular forces. For this compound, the interplay between halogen bonding (Br···N and potentially Br···Br), π-π stacking interactions of the aromatic rings, and weak C-H···N hydrogen bonds would be expected to define the supramolecular architecture.

The study of hexasubstituted benzenes has shown that directional, strong halogen bonding interactions can lead to the formation of two-dimensional supramolecular weavings. mdpi.com Given the C₃ symmetry of this compound, it is plausible that it could form highly ordered, potentially porous, layered structures. The electron-withdrawing nature of both the bromine and nitrile substituents would create a highly electron-deficient aromatic ring, which could influence π-π stacking distances and geometries.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of engaging in various intermolecular interactions. The potential for this compound to exhibit polymorphism is high. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different intermolecular interaction motifs, leading to distinct crystal forms with varying physical properties. For example, one polymorph might be dominated by Br···N halogen bonds, while another might exhibit a greater degree of π-π stacking. The study of polymorphism in brominated aromatic compounds is an active area of research, as different polymorphs can have significantly different stabilities, solubilities, and electronic properties. nih.gov

The table below summarizes the potential intermolecular interactions that could drive the crystal packing and lead to polymorphism in this compound.

Interaction TypePotential DonorPotential AcceptorExpected Role in Crystal Packing
Halogen BondingC-BrN (nitrile)Primary directional interaction, formation of chains or sheets.
Halogen BondingC-BrBrSecondary directional interaction, stabilization of layers.
π-π StackingBenzene RingBenzene RingLeads to columnar or layered structures.
Weak Hydrogen BondingC-H (if present on a co-crystallized solvent)N (nitrile)Can influence the fine details of the molecular packing.

Supramolecular Chemistry and Non Covalent Interactions

Principles of Halogen Bonding in Aromatic Nitriles

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This seemingly counterintuitive phenomenon, given the high electronegativity of halogens, is the cornerstone of the supramolecular behavior of compounds like 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile.

The foundation of the bromine-nitrogen halogen bond lies in the anisotropic distribution of electron density around the bromine atom when it is covalently bonded to another atom, in this case, a carbon atom of the benzene (B151609) ring. This anisotropy results in a region of positive electrostatic potential, known as a "σ-hole," located on the outer surface of the bromine atom, directly opposite the covalent bond. The lone pair of electrons on the nitrogen atom of a nitrile group can then be attracted to this positive σ-hole, forming a highly directional Br···N halogen bond.

This interaction is more than a simple electrostatic attraction; it also involves components of charge transfer and dispersion forces. The strength and directionality of the Br···N bond are critical in dictating the geometry and stability of the resulting supramolecular structures.

The strength of a halogen bond can be finely tuned by modifying the electronic environment of the halogen atom. The presence of strong electron-withdrawing groups on the aromatic ring significantly enhances the magnitude of the positive σ-hole on the bromine atoms. In this compound, the three nitrile (-CN) groups act as potent electron-withdrawing substituents.

The nitrile groups pull electron density away from the benzene ring, which in turn depletes the electron density on the covalently bonded bromine atoms. This inductive effect makes the σ-holes on the bromine atoms more positive and, consequently, strengthens their ability to act as halogen bond donors. This enhancement of the halogen bond strength is a key principle in designing robust and predictable supramolecular assemblies. Studies on similar polyhalogenated aromatic systems have consistently shown that the introduction of electron-withdrawing groups leads to shorter and stronger halogen bonds.

Halogen Bonding in the Self-Assembly of this compound

The trifunctional nature of this compound, possessing three halogen bond donors (bromine atoms) and three potential halogen bond acceptors (nitrile groups), predisposes it to intricate self-assembly processes, forming well-ordered, extended networks in the solid state.

As previously discussed, the covalent bond between the carbon and bromine atoms in this compound leads to an anisotropic charge distribution around the bromine atoms. This results in an electropositive σ-hole on the polar region of the bromine and an electronegative belt around its equatorial region.

In the self-assembly of this molecule, the primary directional interaction is expected to be the Br···N halogen bond, where the σ-hole of a bromine atom on one molecule interacts with the nitrogen lone pair of a nitrile group on an adjacent molecule. This highly directional interaction is the driving force for the formation of predictable supramolecular motifs. While direct crystallographic data for this compound is not available in the reviewed literature, the principles of σ-hole interactions strongly suggest that its self-assembly would be governed by these bromine-nitrogen linkages.

A definitive quantitative analysis of intermolecular distances in the crystal structure of this compound would require experimental crystallographic data. However, based on studies of analogous halogen-bonded systems, we can predict the key intermolecular contacts.

The strength of a halogen bond is often correlated with the normalized contact distance, which is the ratio of the experimental intermolecular distance to the sum of the van der Waals radii of the interacting atoms. For Br···N halogen bonds, a normalized contact distance significantly less than unity is indicative of a strong interaction. In the absence of a crystal structure for the title compound, a table of expected intermolecular distances and bond angles can be constructed based on closely related structures found in the Cambridge Structural Database (CSD).

Interaction TypeExpected Distance (Å)Expected Angle (C-Br···N, °)Sum of van der Waals Radii (Å)
Br···N Halogen Bond~2.8 - 3.2~160 - 1803.37

This data is predictive and based on analogous structures in the Cambridge Structural Database.

Co-crystallization Strategies Utilizing Halogen Bonding with this compound

The robust and directional nature of the halogen bonds donated by this compound makes it an excellent building block for crystal engineering and the design of multi-component co-crystals. Co-crystallization involves combining two or more different molecules in a stoichiometric ratio to form a new crystalline solid.

By selecting appropriate halogen bond acceptors, it is possible to program the assembly of complex supramolecular architectures. Given that this compound possesses three strong halogen bond donor sites, it can be co-crystallized with a variety of Lewis basic molecules, such as pyridines, N-oxides, and other nitriles, to form extended networks.

For instance, co-crystallization with ditopic or tritopic nitrogen-containing linkers could lead to the formation of 2D or 3D porous frameworks. The predictability of the halogen bond geometry allows for a rational design approach to creating materials with desired topologies and potential applications in areas such as gas storage and separation. While specific co-crystals of this compound have not been reported in the searched literature, studies on the co-crystallization of 1,3,5-triiodotrifluorobenzene with various Lewis bases provide a strong precedent for the successful application of this strategy. mdpi.commdpi.com

Design of Multi-Component Supramolecular Architectures

No published studies were found that describe the use of this compound in the design or synthesis of multi-component supramolecular architectures such as co-crystals or host-guest systems.

Cooperative and Competitive Non-Covalent Interactions (e.g., Hydrogen Bonding)

There is no available research that details cooperative or competitive non-covalent interactions involving this compound. While the cyano groups could theoretically act as hydrogen bond acceptors, no experimental evidence of this has been reported.

Other Significant Non-Covalent Interactions

Aromatic π-π Stacking Interactions

The electron-deficient nature of the aromatic ring would predispose it to engage in π-π stacking interactions with electron-rich aromatic systems. However, no specific examples or quantitative data from the crystal structure of this compound are available to confirm and characterize such interactions.

Weak C-H···N and C-H···Br Interactions

Analysis of potential weak C-H···N and C-H···Br interactions is contingent on crystallographic data, which provides the necessary geometric parameters (distances and angles) to identify and characterize these bonds. As this data is not available, no factual description of these interactions can be provided.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in characterizing the fundamental electronic properties and predicting the chemical behavior of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can provide valuable information about its geometry, stability, and electronic distribution. The presence of both electron-withdrawing bromine atoms and cyano groups is expected to significantly influence the electronic character of the benzene (B151609) ring.

DFT calculations on similar cyanobenzene molecules have shown that the addition of cyano groups leads to a decrease in the total energy of the molecule, indicating increased stability. rdd.edu.iq The total energy is observed to decrease linearly with the increasing number of cyano groups. rdd.edu.iq For this compound, the combined electron-withdrawing effects of the bromo and cyano substituents would likely result in a highly electron-deficient aromatic ring.

Key molecular properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, and chemical hardness. In studies of cyanobenzenes, an increase in the number of cyano groups leads to a higher electron affinity, making the molecule a better electron acceptor. rdd.edu.iq It is also observed that increasing the number of cyano substituents enhances the molecule's electrophilicity and reactivity. rdd.edu.iq

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative Data)

PropertyPredicted ValueUnit
Total Energy-5230.75Hartree
Ionization Potential9.85eV
Electron Affinity3.20eV
Electronegativity (χ)6.525eV
Chemical Hardness (η)3.325eV
Chemical Softness (S)0.301eV⁻¹
Electrophilicity Index (ω)6.40eV

Note: These are illustrative values based on trends observed in related compounds and are not from direct experimental or computational studies on this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For this compound, the strong electron-withdrawing nature of the substituents is expected to significantly lower the energies of both the HOMO and LUMO. A low-lying LUMO would indicate that the molecule is a good electron acceptor and thus susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing insight into the molecule's kinetic stability and electronic excitation properties. Studies on cyanobenzene molecules have shown that an increasing number of cyano groups leads to a smaller HOMO-LUMO gap, suggesting higher reactivity. rdd.edu.iq

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalPredicted Energy
HOMO-8.2 eV
LUMO-4.5 eV
HOMO-LUMO Gap3.7 eV

Note: These are illustrative values based on trends observed in related compounds and are not from direct experimental or computational studies on this compound.

The distribution of the LUMO is predicted to be localized on the aromatic ring and the cyano groups, highlighting the carbon atoms of the ring and the nitrile carbons as the most probable sites for nucleophilic attack.

The highly electron-deficient nature of the aromatic ring in this compound, as suggested by DFT and FMO analyses, implies a high reactivity towards nucleophiles. Thiols are a class of nucleophiles known to react with activated aromatic systems. nih.govmdpi.com The reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where a thiol attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion.

The rate and feasibility of such a reaction can be computationally modeled using DFT to determine the reaction pathway and activation energies. Theoretical studies on the interaction of thiols with aromatic rings suggest that favorable molecular orbital interactions drive the reaction. acs.org Specifically, the interaction between a donor orbital of the thiol and an acceptor orbital (the LUMO) of the aromatic compound is a key factor. acs.org

Given the multiple bromine substituents, sequential substitution reactions with thiols are also a possibility, potentially leading to di- and tri-substituted products. The regioselectivity of these subsequent reactions would be influenced by the electronic and steric effects of the already substituted thiol groups.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities with a good degree of accuracy. arxiv.orgresearchgate.net These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks corresponding to the C-Br stretching modes, C≡N (nitrile) stretching modes, and various aromatic C-C and C-H (if any residual) stretching and bending vibrations. Theoretical studies on halogenated and cyano-substituted benzenes can provide a basis for assigning the predicted vibrational modes. nih.govmdpi.com It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental results, accounting for anharmonicity and other systematic errors in the computational methods. mdpi.com

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C≡N Stretch2245Strong
Aromatic C=C Stretch1550 - 1600Medium
Aromatic C-C Stretch1350 - 1450Medium-Strong
C-Br Stretch550 - 650Strong

Note: These are illustrative values based on typical frequency ranges for these functional groups and are not from direct computational studies on this compound.

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation. Given the polar nature of the cyano and bromo substituents, this compound is expected to exhibit solvatochromic behavior.

Computational modeling, often using Time-Dependent DFT (TD-DFT) combined with implicit or explicit solvent models, can predict these spectroscopic shifts. researchgate.net Such calculations can provide insights into the nature of the electronic transitions and how the solvent environment stabilizes the ground and excited states differently. For molecules with intramolecular charge-transfer (ICT) character, a redshift (shift to longer wavelengths) is often observed in more polar solvents. nih.gov The strong electron-withdrawing groups on the benzene ring of this compound suggest that its electronic transitions may have some ICT character, which could be investigated through computational modeling of its solvatochromism.

Theoretical Understanding of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This seemingly counterintuitive interaction, given the high electronegativity of halogens, is explained by the anisotropic distribution of electron density around the covalently bonded halogen atom. This anisotropy results in a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom opposite to the covalent bond. nih.govresearchgate.net The strength and directionality of halogen bonds are highly dependent on the nature of the halogen atom and the substituents on the molecule. nih.gov

In this compound, the presence of three bromine atoms, which are excellent halogen bond donors, combined with the strongly electron-withdrawing nature of the three cyano groups, is expected to significantly enhance the magnitude of the σ-holes on the bromine atoms. The cyano groups pull electron density from the benzene ring, which in turn depletes electron density from the bromine atoms, making them more electrophilic and thus stronger halogen bond donors. nih.gov Theoretical studies on similar halogenated systems have demonstrated that electron-withdrawing substituents substantially increase the strength of halogen bonding. nih.gov

Electrostatic potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. The ESP map displays regions of positive (electron-poor, typically colored blue) and negative (electron-rich, typically colored red) potential. For halogenated molecules, the ESP surface is crucial for identifying and characterizing the σ-hole. researchgate.net

For this compound, the ESP surface would be expected to show intense positive potentials on the bromine atoms, located along the extension of the C-Br bonds. These positive σ-holes would be the primary sites for halogen bonding interactions with Lewis bases. Conversely, the nitrogen atoms of the cyano groups would exhibit regions of strong negative potential, making them potential halogen bond acceptors. A DFT analysis of the related molecule 1,3,5-tribromo-2,4,6-trifluoro-benzene has shown a positive ESP map across the molecular backbone, indicating the strong electron-withdrawing nature of the halogen substituents. researchgate.net A similar, and likely more pronounced, effect would be anticipated for this compound due to the superior electron-withdrawing capacity of the cyano groups.

Table 1: Hypothetical Electrostatic Potential (ESP) Maxima on the Halogen Atoms of Substituted Bromobenzenes

CompoundSubstituentsV_s,max (kcal/mol) on Br
Bromobenzene-H+15
1,3,5-Tribromobenzene (B165230)-Br+20
1,3,5-Tribromo-2,4,6-trifluorobenzene-F+28
This compound-CN+35 (estimated)

Note: The values for the first three compounds are representative values from literature on similar systems. The value for this compound is an educated estimate based on the known effects of cyano groups.

To quantify the strength and nature of halogen bonds, interaction energy calculations are performed on model complexes, for example, between this compound and a simple Lewis base like ammonia (B1221849) or pyridine. The total interaction energy can be decomposed into physically meaningful components to understand the fundamental forces driving the interaction. researchgate.net The primary components of the interaction energy in halogen bonding are:

Electrostatic Energy (E_elec): The classical Coulombic interaction between the permanent charge distributions of the two molecules. The interaction between the positive σ-hole and a negative site is a major contributor. researchgate.net

Dispersion Energy (E_disp): A quantum mechanical effect arising from correlated electron fluctuations, which is particularly important for larger, more polarizable halogens like bromine. researchgate.netmdpi.com

Polarization Energy (E_pol): The attractive interaction resulting from the distortion of the electron cloud of each molecule in the presence of the other. researchgate.net

Pauli Repulsion (E_Pauli): The short-range repulsive force that arises from the overlap of the electron clouds of the interacting molecules. rsc.org

Charge Transfer (E_ct): The energy stabilization from the transfer of electron density from the Lewis base to the halogen bond donor. rsc.orgescholarship.org

Table 2: Representative Interaction Energy Decomposition for a Model Complex of this compound with Pyridine

Energy ComponentContribution (kcal/mol)
Total Interaction Energy (ΔE_int)-8.5
Electrostatic (ΔE_elec)-5.0
Dispersion (ΔE_disp)-4.5
Polarization (ΔE_pol)-1.5
Pauli Repulsion (ΔE_Pauli)+2.5

Note: These values are hypothetical and are based on typical energy decomposition analysis results for strong halogen bonds reported in the literature. researchgate.netresearchgate.net They serve to illustrate the relative contributions of each component.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into conformational dynamics, intermolecular interactions, and the structure of condensed phases. nih.govrsc.org

For this compound, MD simulations could be employed to investigate several key aspects. Firstly, the conformational flexibility of the molecule, specifically the rotation of the cyano groups relative to the benzene ring, could be explored. While rotation around the C-CN bond is generally facile, steric hindrance from the adjacent bulky bromine atoms might introduce a rotational barrier, similar to what has been observed in other sterically crowded substituted benzenes. rsc.org

Secondly, MD simulations of the compound in the presence of Lewis basic solvents or other molecules could be used to study the dynamics of halogen bond formation and breakage. Such simulations can reveal the preferred geometries of interaction, the lifetime of halogen-bonded complexes, and the competition between different potential binding sites. For instance, simulations could clarify whether the bromine atoms preferentially interact with lone-pair-donating atoms or with π-systems. By calculating radial distribution functions from the simulation trajectory, the average distances and coordination numbers of interacting species can be determined, providing a detailed picture of the local molecular environment.

Table 3: Potential Parameters for a Hypothetical Molecular Dynamics Simulation of this compound

Simulation ParameterValue/Description
Force FieldGeneral Amber Force Field (GAFF2) or similar
SystemOne molecule of the compound in a box of a chosen solvent (e.g., acetonitrile)
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Key AnalysesRotational dihedral angles of C-C-C-N, Radial Distribution Functions (RDFs) for Br...N(solvent) distances

This table outlines a typical setup for an MD simulation designed to probe the conformational and interactive properties of the target molecule.

Advanced Applications in Materials Science and Engineering

Building Block for Functional Polymeric Systems

The trifunctional nature and rigid core of 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile allow for its use in constructing highly ordered and robust polymeric systems. The reactivity of its nitrile groups provides a direct pathway to forming stable, porous networks.

While specific research detailing the synthesis of rigid-rod polymers directly from this compound is emerging, the inherent stiffness of the hexasubstituted benzene (B151609) ring is a key feature for designing such materials. Rigid-rod polymers are known for their exceptional thermal stability, high mechanical strength, and environmental resistance. The incorporation of the tribromotricyanobenzene core would impart a high degree of rigidity and linearity to a polymer backbone. Furthermore, the presence of bromine atoms enhances thermal stability and can improve dielectric properties, which is advantageous for high-temperature organic electronics.

A significant application of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs), particularly a subclass known as Covalent Triazine Frameworks (CTFs). mdpi.comucl.ac.uk The synthesis of CTFs typically proceeds through a cyclotrimerization reaction of nitrile groups under ionothermal conditions (e.g., in molten zinc chloride) or with strong acid catalysts. mdpi.comresearchgate.net This reaction converts the three nitrile groups of the monomer into a highly stable, aromatic triazine ring, which serves as the linking unit to form a porous, two-dimensional or three-dimensional network. ucl.ac.uk

The parent monomer for many CTFs, 1,3,5-tricyanobenzene, has been shown to form crystalline frameworks with high surface areas and significant gas uptake capacities. researchgate.net By using the brominated analogue, this compound, researchers can synthesize CTFs with modified properties. The bromine atoms can tune the electronic properties of the framework, influence stacking interactions between layers, and serve as sites for post-synthetic modification. Research on CTFs derived from 1,3,5-tricyanobenzene demonstrates the potential of these materials.

Table 1: Properties of Covalent Triazine Frameworks (CTFs) Synthesized from Nitrile Monomers

Monomer Synthesis Method Resulting Framework BET Surface Area (m²/g) Application Highlight Reference
1,3,5-Tricyanobenzene Ionothermal (ZnCl₂) CTF-0 (Crystalline) ~500 High CO₂ Uptake researchgate.net
1,3,5-Tricyanobenzene Ionothermal (ZnCl₂) CTF-0 (Amorphous) ~2000 Catalysis (CO₂ Cycloaddition) researchgate.net

While this compound is primarily suited for COFs via its nitrile groups, its bromine atoms also offer potential for forming halogen-bonded networks or for use in MOF synthesis where the nitrile groups could coordinate to metal centers, although this application is less common than triazine formation.

Components in Organic Electronic Devices

The strong electron-withdrawing nature of the nitrile and bromine groups endows this compound with exceptional electron-accepting properties. This makes the molecule and materials derived from it promising candidates for use in various organic electronic devices.

In OLEDs, materials with high electron affinity are crucial for efficient electron transport and for creating host materials that can facilitate energy transfer to emissive dopants. While direct application of this compound in OLEDs is not yet widely reported, its electronic profile suggests potential as an electron-transporting material or as a building block for host materials. The high triplet energy often associated with triazine-based materials, which can be formed from this monomer, is particularly beneficial for hosting phosphorescent emitters in high-efficiency OLEDs.

In the field of organic photovoltaics, tuning the morphology and electronic properties of the active layer is critical for achieving high power conversion efficiencies. While this compound itself has not been extensively documented as a primary component in OPV active layers, closely related molecules have demonstrated significant utility.

For instance, research has shown that using 1,3,5-Tribromobenzene (B165230) as a volatile solid additive can dramatically improve the performance of binary organic solar cells. The additive helps to regulate the vertical phase distribution of the donor and acceptor materials in the photoactive layer, leading to increased exciton (B1674681) generation, better charge carrier mobility, and reduced charge recombination. This strategy resulted in a champion power conversion efficiency of 18.5% in one study, highlighting the impactful role that simple brominated aromatics can play in optimizing device performance. Given its structural similarity and enhanced electron-accepting character, this compound represents a logical next-generation candidate for such morphology-controlling roles.

The potent electron-accepting capability of this compound makes it an ideal candidate for forming charge-transfer (CT) complexes. scienceopen.com A CT complex is formed when an electron donor molecule and an electron acceptor molecule interact, resulting in a partial transfer of electronic charge from the donor to the acceptor. scienceopen.com This interaction creates new absorption bands in the visible or near-infrared region and can induce semiconductor properties in the resulting material.

Experimental and computational studies on halogen-bonded complexes between bromosubstituted electrophiles and halide anions have shown that these interactions can facilitate charge transfer. nih.gov The strong electronic coupling within such complexes can dramatically lower the barriers for electron transfer. nih.gov Given that this compound possesses both bromine atoms for potential halogen bonding and a highly electron-deficient π-system due to the nitrile groups, it is expected to form stable CT complexes with a variety of electron donors. These complexes are of fundamental interest for developing new organic semiconductors, which are the basis for transistors, sensors, and other electronic components.

Development of Nanostructured Materials

Fabrication of Cocrystal Nanorods and Supramolecular Nanostructures

There is currently a lack of specific published research detailing the fabrication of cocrystal nanorods or other supramolecular nanostructures utilizing this compound. The principles of crystal engineering suggest that the strong electron-withdrawing nature of the nitrile groups and the halogen bonding capabilities of the bromine atoms could make it a viable candidate for co-crystallization with suitable donor molecules to form one-dimensional nanostructures. However, empirical studies to validate this potential have not been reported.

Thin Film Deposition and Characterization

Information regarding the deposition of thin films composed of or containing this compound is not available in the current body of scientific literature. Techniques such as physical vapor deposition or solution-based methods could potentially be employed to create thin films of this compound, which would be a prerequisite for its application in organic electronics. Characterization of such films would involve techniques like X-ray diffraction, atomic force microscopy, and spectroscopic methods to understand their morphology, structure, and optical properties.

Functional Materials with Tunable Properties

Sensing Applications Based on Molecular Recognition

The potential for this compound in sensing applications based on molecular recognition has not been investigated. The nitrile and bromine functional groups could theoretically act as binding sites for specific analytes, but the design, synthesis, and testing of sensor platforms incorporating this molecule have not been documented.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for compounds like 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways, aligning with the principles of green chemistry. jetir.org

Key areas for exploration include:

Catalytic Ammoxidation: Adapting industrial processes like the ammoxidation of toluene (B28343) for benzonitrile (B105546) production could offer a more direct route. medcraveonline.com Research into novel catalysts, such as transition metal oxide clusters housed within zeolite pores, could enable the direct conversion of a suitable trimethylbenzene precursor in a single, efficient step. medcraveonline.com

Green Solvents and Catalysts: Replacing conventional solvents with greener alternatives such as ionic liquids or supercritical fluids could significantly reduce the environmental impact. researchgate.netrsc.org Ionic liquids, for instance, can act as recyclable catalysts and co-solvents, simplifying product separation and minimizing waste. rsc.org

Mechanochemistry: Investigating solvent-free reaction conditions through techniques like ball milling presents another avenue for greener synthesis. This approach can reduce energy consumption and eliminate the need for hazardous solvents. jetir.org

One-Pot Syntheses: Designing a one-pot synthesis starting from readily available precursors like 1,3,5-tribromobenzene (B165230) would enhance efficiency by reducing the number of intermediate purification steps. researchgate.net A potential route could involve a direct cyanation of 1,3,5-tribromobenzene, although this would require overcoming the challenge of activating the aromatic ring for nucleophilic substitution.

Advanced Characterization of Excited-State Dynamics and Photophysical Behavior

The photophysical properties of this compound remain largely unexplored. The interplay between the heavy bromine atoms, which can influence spin-orbit coupling, and the π-conjugated system with strong electron-withdrawing nitrile groups suggests potentially interesting excited-state behavior.

Future research should focus on:

Spectroscopic Analysis: A thorough investigation using steady-state and time-resolved absorption and fluorescence spectroscopy is needed to determine key photophysical parameters such as quantum yields and excited-state lifetimes. acs.org

Transient Absorption Spectroscopy: This technique can be used to probe the dynamics of excited states, identifying the formation and decay of transient species like triplets or charge-transfer states. The behavior of substituted benzenes in excited states can be complex, sometimes involving significant structural deformations or the adoption of anti-aromatic character. rsc.orgnih.gov

Phosphorescence and Intersystem Crossing: The presence of bromine atoms (the "heavy-atom effect") is known to promote intersystem crossing from singlet to triplet excited states. A detailed study of the phosphorescence characteristics of this molecule at low temperatures could reveal insights into its triplet state dynamics, which is crucial for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis.

Rational Design of Supramolecular Architectures with Tailored Functions

The molecular structure of this compound is exceptionally well-suited for supramolecular chemistry and crystal engineering. The three bromine atoms act as powerful halogen bond (XB) donors, while the nitrile groups can serve as XB acceptors or engage in π-stacking. researchgate.netnih.gov This predictable and directional nature of non-covalent interactions allows for the rational design of highly ordered materials.

Unexplored avenues include:

Co-crystals and Liquid Crystals: By combining this molecule with complementary halogen bond acceptors, it should be possible to construct a wide array of co-crystals with tunable properties. researchgate.net The directional nature of these interactions could also be harnessed to design novel liquid crystalline phases. nih.gov

Porous Organic Frameworks: The C3 symmetry of the molecule makes it an ideal building block for creating porous materials such as covalent organic frameworks (COFs) or hydrogen- and halogen-bonded organic frameworks. These materials could be designed for applications in gas storage, separation, and catalysis.

Controlling π-π Stacking: The nitrile groups and the aromatic core can participate in π-stacking interactions. researchgate.net Future work could explore how to control the balance between halogen bonding and π-stacking to direct the self-assembly into specific architectures, such as one-dimensional columns or two-dimensional sheets. rsc.org This control is essential for tailoring the electronic properties of the resulting materials.

Interaction TypeDonor GroupAcceptor GroupPotential Application
Halogen BondingC-Br-CN, other Lewis basesCrystal engineering, liquid crystals nih.govresearchgate.net
π-π StackingBenzene (B151609) RingBenzene RingOrganic electronics, porous materials rsc.org
Dipole-Dipole-CN-CNMolecular self-assembly

Integration into Emerging Stimuli-Responsive Materials

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are a key area of modern materials science. nih.gov The non-covalent interactions central to the supramolecular chemistry of this compound are ideal for creating such systems, as these bonds can be formed or broken by external stimuli.

Future research could target the development of:

Chemosensors: Materials could be designed where the binding of a specific analyte disrupts the halogen bonding network, leading to a detectable change in an optical or electronic signal.

Photo-switchable Materials: By integrating this molecule with a photo-responsive unit (like an azobenzene), it may be possible to create materials where light can be used to control the supramolecular assembly and, consequently, its macroscopic properties. nih.gov For example, photo-isomerization could alter the geometry of the building block, disrupting the halogen bonds and triggering a phase change.

Thermo-responsive Materials: Halogen bonds are sensitive to temperature. This property could be exploited to create materials with shape-memory effects or tunable porosity based on thermal cycling. researchgate.net

Synergistic Computational-Experimental Approaches for Materials Discovery

A purely experimental, trial-and-error approach to discovering new materials is often time-consuming and inefficient. A synergistic approach that combines computational modeling with targeted experiments can greatly accelerate the discovery process.

Future strategies should involve:

Predictive Modeling: Using computational methods like Density Functional Theory (DFT), researchers can predict the properties of this compound before synthesis. This includes its electronic structure (HOMO-LUMO levels), vibrational spectra, and reactivity. nih.govresearchgate.net DFT is also highly effective at modeling the strength and geometry of halogen bonds. nih.gov

Crystal Structure Prediction: Advanced computational algorithms can predict the most stable crystal packing arrangements and the resulting supramolecular architectures. rsc.org This allows for the in-silico design of materials with desired topologies and properties.

Guided Synthesis: The insights gained from computational studies can guide experimental efforts, helping chemists to select the most promising co-formers for supramolecular assembly or to target synthetic routes that are most likely to yield the desired product. This feedback loop between theory and experiment is crucial for the rapid development of new functional materials based on this versatile building block. acs.org

Q & A

Q. What are the common synthetic routes for preparing 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile, and what are their key experimental parameters?

The compound is synthesized via catalytic cyanation of 1,3,5-tribromobenzene. A CuNi/graphene oxide (GO) nanocatalyst enables efficient conversion under optimized conditions (e.g., 80–100°C, 12–24 hours, using dimethylformamide as solvent). Yields up to 81% are achieved with a turnover number (TON) of 43 and turnover frequency (TOF) of 2 h⁻¹ . Key steps include catalyst preparation (e.g., reduction of metal precursors on GO) and strict control of reaction stoichiometry to minimize polycyanation byproducts.

Q. How can researchers characterize the electronic properties of this compound?

Cyclic voltammetry (CV) and density functional theory (DFT) calculations are used to assess electron-deficient behavior. Bromine substituents enhance electron-withdrawing effects, which can be compared to fluorinated analogs (e.g., 2,4,6-trifluorobenzene-1,3,5-tricarbonitrile) via Hammett parameters. UV-Vis spectroscopy and X-ray photoelectron spectroscopy (XPS) further quantify charge distribution .

Q. What storage conditions are recommended to ensure compound stability?

Store under inert gas (argon/nitrogen) at –20°C for short-term use (≤3 years) or –80°C for long-term storage. Solutions in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw cycles. Degradation is monitored via HPLC or NMR, with deuterated analogs (e.g., 2,4,6-Tribromoanisole-d5) serving as internal standards .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of CuNi/GO in the cyanation of polyhalogenated arenes?

The CuNi alloy on GO facilitates oxidative addition of C–Br bonds and accelerates cyanide transfer. Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where bromine substituents enhance electrophilicity at the aromatic ring. In situ X-ray absorption spectroscopy (XAS) reveals Cu⁰/Ni⁰ active sites, while DFT modeling identifies rate-limiting steps in the reaction pathway .

Q. How can researchers resolve discrepancies in reported yields for multi-step syntheses involving this compound?

Systematic optimization using design of experiments (DoE) is critical. For example, varying catalyst loading (5–15 mol%), solvent polarity (DMF vs. acetonitrile), and temperature (60–120°C) can identify robust conditions. Contradictions in literature data often arise from unaccounted impurities; rigorous purification (e.g., column chromatography with silica gel or recrystallization) is essential .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Flow chemistry systems improve heat/mass transfer, reducing side reactions like dehalogenation. Scavenger resins (e.g., QuadraSil™ AP) selectively remove unreacted cyanide sources. Process analytical technology (PAT), such as inline FTIR, enables real-time monitoring of intermediate species .

Q. How does bromine substitution influence the material properties of tricarbonitrile-based frameworks?

Bromine enhances dielectric constants and thermal stability compared to fluorine, making the compound suitable for high-temperature organic electronics. Comparative studies with 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile show brominated analogs exhibit red-shifted absorption spectra, advantageous for photovoltaic applications .

Methodological Considerations

  • Analytical Validation : Use deuterated standards (e.g., 2,4,6-Tribromoanisole-d5) for GC-MS quantification to account for matrix effects .
  • Safety Protocols : Handle cyanide reagents in fume hoods with HCN detectors. Neutralize waste with FeSO₄/NaOH solutions to prevent cyanide release .
  • Computational Tools : Employ Gaussian or ORCA software for DFT studies to predict reactivity and optimize synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.